molecular formula C13H19N3 B13010002 N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

Cat. No.: B13010002
M. Wt: 217.31 g/mol
InChI Key: HHAJXCNHBRGRSK-UHFFFAOYSA-N
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Description

N,N,5’-Trimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a complex organic compound characterized by its unique bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5’-Trimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves multi-step organic reactions. One common method includes the alkylation of a bipyridine precursor with methylating agents under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N,5’-Trimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N,N,5’-Trimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N,N,5’-Trimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. The compound’s unique structure allows it to participate in electron transfer processes, influencing redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Known for its use as a solvent and reagent in organic synthesis.

    2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene: Utilized in the synthesis of various organic compounds.

Uniqueness

N,N,5’-Trimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine stands out due to its bipyridine structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and as a bioactive molecule in medicinal research.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N,N,3-trimethyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-10-8-11(9-15-13(10)16(2)3)12-6-4-5-7-14-12/h8-9H,4-7H2,1-3H3

InChI Key

HHAJXCNHBRGRSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C2=NCCCC2

Origin of Product

United States

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